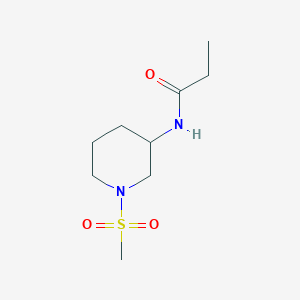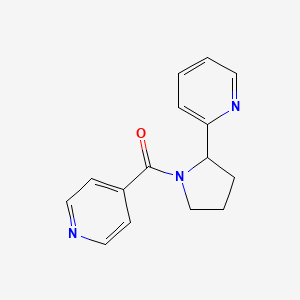
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone, also known as PPM, is a small molecule inhibitor that has been widely studied in the field of cancer research. PPM belongs to a class of compounds called N-substituted pyrrolidinones, which have shown promising results in inhibiting the growth of cancer cells.
Mecanismo De Acción
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone inhibits the activity of MTH1, a protein that is involved in the regulation of the redox balance in cells. MTH1 is responsible for removing oxidized nucleotides from the cell, preventing them from being incorporated into DNA. In cancer cells, MTH1 is overexpressed, leading to an imbalance in the redox state of the cell. Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone binds to the active site of MTH1, preventing it from carrying out its function. This leads to the accumulation of oxidized nucleotides in the cell, inducing oxidative stress and ultimately leading to cell death.
Biochemical and Physiological Effects:
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In cancer cells, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone induces oxidative stress, leading to DNA damage and cell death. Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis. In addition, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been shown to have off-target effects on other proteins, which may limit its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify for structure-activity relationship studies. Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been extensively studied in cancer research, making it a well-established tool for studying cancer biology. However, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has some limitations for lab experiments. It has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results. In addition, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has limited solubility in aqueous solutions, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. One area of interest is the development of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone analogs with improved potency and selectivity. This would allow for more targeted inhibition of MTH1 and reduce the off-target effects of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. Another area of interest is the use of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. This would allow for a more effective and comprehensive approach to cancer treatment. Finally, the role of MTH1 in other diseases, such as neurodegenerative disorders, is an area of active research and may provide new avenues for the use of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone in disease treatment.
Métodos De Síntesis
The synthesis of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone involves a multi-step process that begins with the reaction of 2-pyridinecarboxaldehyde with 2-pyridine-2-yl-N-methylpropan-1-amine to form the intermediate compound 2-(2-pyridin-2-ylpyrrolidin-1-yl)acetaldehyde. The intermediate is then reacted with 4-chloropyridine to yield Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. The synthesis of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been optimized to improve the yield and purity of the compound, making it suitable for further research.
Aplicaciones Científicas De Investigación
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been extensively studied in cancer research due to its ability to inhibit the growth of cancer cells. It has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia. Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone works by inhibiting the activity of a protein called MTH1, which is involved in maintaining the redox balance in cancer cells. By inhibiting MTH1, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone induces oxidative stress in cancer cells, leading to their death. Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(12-6-9-16-10-7-12)18-11-3-5-14(18)13-4-1-2-8-17-13/h1-2,4,6-10,14H,3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRPWSVKBFBRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
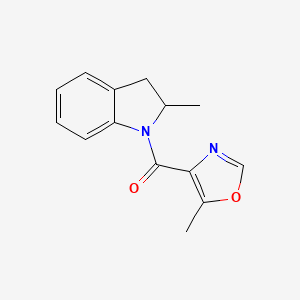
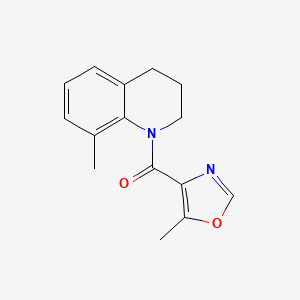
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
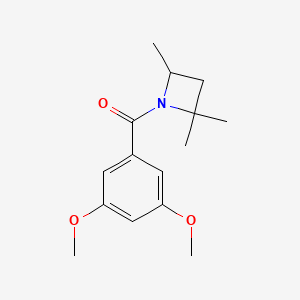
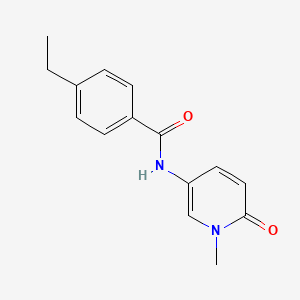
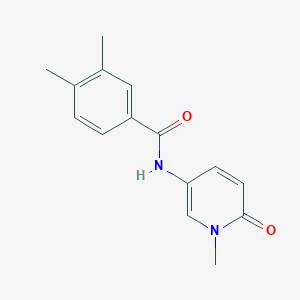
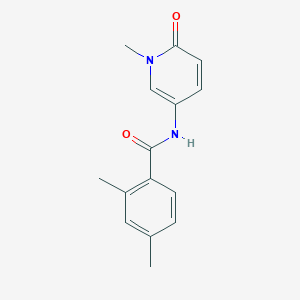
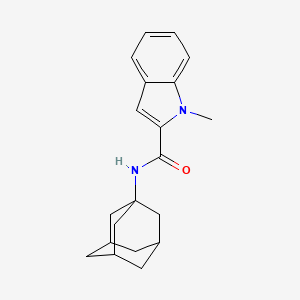
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)
![5-chloro-3-methyl-N-[2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B7528074.png)
![N-(5-cyclopentyl-2-phenylpyrazol-3-yl)-2-[4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B7528077.png)
